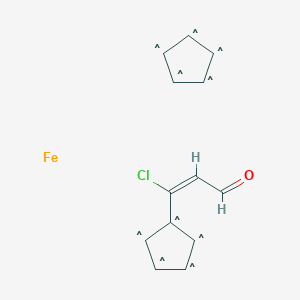

(1-Chloro-2-formylvinyl)ferrocene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Chloro-2-formylvinyl)ferrocene, also known as (1-Chloro-3-oxo-1-propenyl)ferrocene or 3-Ferrocenyl-3-chloropropenal, is an organometallic compound with the molecular formula C13H11ClFeO and a molecular weight of 274.52 g/mol This compound is characterized by the presence of a ferrocene moiety, which is a sandwich-like structure consisting of two cyclopentadienyl rings bound to a central iron atom

Méthodes De Préparation

The synthesis of (1-Chloro-2-formylvinyl)ferrocene typically involves the reaction of ferrocene with appropriate chlorinating and formylating agents. One common method includes the use of Vilsmeier-Haack reagent, which is a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reaction proceeds under controlled conditions to ensure the selective formation of the desired product .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary approach for obtaining this compound for research purposes.

Analyse Des Réactions Chimiques

(1-Chloro-2-formylvinyl)ferrocene undergoes various types of chemical reactions, including:

Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions, which are useful in redox chemistry.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like silver salts, reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). The major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Synthesis

(1-Chloro-2-formylvinyl)ferrocene serves as a versatile reagent in organic synthesis. It is often utilized to create other ferrocene derivatives, which can be employed in various chemical reactions, including cross-coupling and polymerization processes. The compound's ability to undergo further reactions makes it valuable for synthesizing complex organic molecules.

Comparison with Similar Compounds

The compound's reactivity can be compared to other ferrocene derivatives, such as (1-Chloro-3-oxo-1-propenyl)ferrocene and 3-Ferrocenyl-3-chloropropenal. Its unique substitution pattern enhances its utility in specific synthetic pathways, making it an essential tool in organic chemistry.

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Chloro and formyl groups | Organic synthesis |

| (1-Chloro-3-oxo-1-propenyl)ferrocene | Different functional groups | Limited applications |

| 3-Ferrocenyl-3-chloropropenal | Similar reactivity | Niche applications |

Biological Research

Potential Biological Activities

Research has indicated that this compound may exhibit interactions with biological molecules, leading to potential therapeutic applications. Studies have explored its efficacy against various cancer cell lines, suggesting that it could play a role in the development of new anticancer agents. The compound's mechanism of action involves binding to specific molecular targets, modulating their activity, and potentially inhibiting tumor growth.

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of ferrocene exhibit significant cytotoxicity against cancer cells. For instance, compounds derived from ferrocene have been tested against chloroquine-resistant strains of Plasmodium falciparum, demonstrating promising antimalarial activity as well . These findings suggest that this compound could be further investigated for its therapeutic potential.

Material Science

Development of Advanced Materials

this compound is integral to the development of advanced materials, particularly in the fields of catalysis and sensor technology. Its unique redox properties make it suitable for incorporation into polymers and metal-organic frameworks.

Catalytic Applications

The compound has been studied for its role as a catalyst in oxidation reactions and as a component in solid-state propellants. Research indicates that ferrocene-containing polymers can enhance combustion rates by regulating the burning process . Additionally, the compound's ability to generate hydroxyl radicals upon oxidation contributes to its effectiveness in degrading pollutants like ciprofloxacin.

Summary of Findings

The diverse applications of this compound highlight its importance across various scientific disciplines:

| Application Area | Key Findings |

|---|---|

| Chemical Synthesis | Serves as a reagent for synthesizing other ferrocene derivatives |

| Biological Research | Exhibits potential anticancer and antimalarial activities |

| Material Science | Used in developing catalysts and advanced materials |

Mécanisme D'action

The mechanism by which (1-Chloro-2-formylvinyl)ferrocene exerts its effects is primarily through its redox activity. The ferrocene moiety can undergo reversible oxidation and reduction, making it a valuable component in redox chemistry. The molecular targets and pathways involved include electron transfer processes and interactions with various biological molecules, such as proteins and nucleic acids .

Comparaison Avec Des Composés Similaires

Similar compounds to (1-Chloro-2-formylvinyl)ferrocene include:

Activité Biologique

(1-Chloro-2-formylvinyl)ferrocene is a notable compound within the family of ferrocene derivatives, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

This compound features a ferrocene core, characterized by an iron atom sandwiched between two cyclopentadienyl rings. The introduction of the formylvinyl group at the 2-position enhances its reactivity and biological profile. The compound's unique structure contributes to its stability and low toxicity, making it a promising candidate for drug development.

Anticancer Properties

Research indicates that ferrocene derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound has been observed to enhance oxidative stress within cancer cells, leading to increased cell death. It may also interact with key regulatory proteins involved in apoptosis, such as MDM2, thereby stabilizing p53 and promoting tumor suppression .

- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including those resistant to conventional therapies. The compound's ability to overcome drug resistance is particularly noteworthy .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent:

- Antibacterial and Antifungal Effects : Various studies have reported that ferrocene derivatives possess antibacterial and antifungal properties. The compound has demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

- Mechanism : The antimicrobial activity is believed to stem from the disruption of microbial cell membranes and interference with metabolic processes .

Pharmacological Applications

The versatility of this compound extends beyond anticancer and antimicrobial applications:

- Drug Delivery Systems : Due to its redox properties, this compound can be utilized in drug delivery systems, particularly for targeted therapy in cancer treatment. Its ability to release active agents in response to specific stimuli enhances therapeutic efficacy .

- Biosensing Applications : The electrochemical properties of ferrocene derivatives make them suitable for biosensing applications, allowing for the detection of biomolecules associated with various diseases .

Comparative Analysis of Ferrocene Derivatives

The following table summarizes the biological activities of selected ferrocene derivatives compared to this compound:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Induces oxidative stress; MDM2 inhibition |

| Ferroquine | High | Low | Intercalation into DNA |

| Ferrocifen | Moderate | High | Disruption of cell membranes |

| Ferrocene-based thiosemicarbazones | High | Moderate | Apoptosis induction |

Propriétés

InChI |

InChI=1S/C8H6ClO.C5H5.Fe/c9-8(5-6-10)7-3-1-2-4-7;1-2-4-5-3-1;/h1-6H;1-5H; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRKVVWRCJBKBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=CC=O)Cl.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)/C(=C\C=O)/Cl.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFeO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.